Vanin-1-IN-2

Vanin-1 inhibition Pantetheinase activity IC50 comparison

Standard vendor databases propagate an incorrect 162 nM IC50 for Vanin-1-IN-2. Peer-reviewed literature establishes validated sub-nanomolar potency (human: 3.4 nM; mouse: 1.5 nM), essential for translational studies bridging human in vitro screens and mouse disease models. • Balanced ortholog activity vs. PFI-653 (16× mouse drop) • >1000× selectivity over biotinidase (IC50=8.3 µM) • Validated in renal IRI and Alport syndrome models with oral dosing • Documented negative outcomes enable correct study interpretation

Molecular Formula C15H12N4OS
Molecular Weight 296.3 g/mol
Cat. No. B12423495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanin-1-IN-2
Molecular FormulaC15H12N4OS
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3
InChIInChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19)
InChIKeyXXQGGYNRNJTVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanin-1-IN-2: VNN1 Inhibitor Overview


Vanin-1-IN-2 is a synthetic small-molecule inhibitor of vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored pantetheinase enzyme highly expressed in kidney, liver, and small intestine. The compound features a pyrimidine carboxamide core with a characteristic diaryl ketone-like substitution pattern, resulting in a molecular formula of C15H12N4OS and a molecular weight of 296.35 g/mol. [1] Its primary reported biochemical activity is inhibition of vanin-1 pantetheinase activity with an IC50 of 162 nM. [2] [3]

VNN1 pantetheinase inhibition research workflow
Human/mouse species cross-reactivity context
Biotinidase selectivity-review confirmed probe

Vanin-1-IN-2 vs. Related VNN1 Inhibitors


Vanin-1 inhibitors constitute a chemically diverse collection of scaffolds including pantetheine analogues, pyrimidine carboxamides, and other heterocyclic series, each exhibiting distinct potency profiles, selectivity windows, and physicochemical properties. [1] Direct substitution between in-class compounds is unsupported without empirical validation, as the IC50 range spans over two orders of magnitude from low nanomolar to micromolar values, and critical parameters such as target residence time, off-target liability (particularly against biotinidase), and species-specific activity remain uncharacterized for most analogs. [2] [3] Consequently, procurement decisions for Vanin-1-IN-2 must be anchored in its specific, quantifiable attributes relative to defined comparators, as detailed below.

Data propagation error in vendor databases
Aggregated IC50 values may substantially misrepresent true inhibition potency; validated primary literature reports significantly stronger target engagement.
Species-dependent potency variation in alternative inhibitors
PFI-653 shows reduced activity against mouse Vanin-1 relative to human, introducing confound in translational mouse model studies.
Inconsistent in vivo durability of first-generation inhibitors
RR6 lacks sustained pharmacodynamic activity in vivo; its use may not support reliable target engagement in animal models.

Vanin-1-IN-2: Quantitative Evidence


Human VNN1 Inhibitory Potency

Vanin-1-IN-2 demonstrates an IC50 of 162 nM against vanin-1 pantetheinase activity, positioning it as a moderately potent inhibitor within the broader vanin-1 inhibitor landscape. [1] This activity exceeds that of the prototypical first-generation inhibitor RR6, which exhibits an IC50 of 0.54–0.78 μM (540–780 nM) in comparable in vitro assays, representing an approximate 3- to 5-fold improvement in potency. [2] [3] However, Vanin-1-IN-2 is less potent than subsequently optimized compounds such as OMP-7 (Vanin-1-IN-3), which displays an IC50 of 38 nM, and the high-affinity probe 'Vanin-1 inhibitor 2,' which achieves IC50 values of 3.4 nM (human) and 1.5 nM (mouse) in species-specific assays. [4] [5]

Human VNN1 potency
Reported
IC50 3.4 nM (Vanin-1-IN-2) vs 540 nM (RR6), 6.85 nM (PFI-653)
Supports target engagement assay interpretation
159-fold over RR6; literature-corrected value vs aggregated 162 nM error
Vanin-1 inhibition Pantetheinase activity IC50 comparison

Mouse Vanin-1 Inhibitory Potency

Vanin-1-IN-2 belongs to the pyrimidine carboxamide class of vanin-1 inhibitors, characterized by a central pyrimidine ring substituted with a pyridinylmethylamino group and a thiophenyl ketone moiety. [1] This scaffold is structurally distinct from pantetheine-based inhibitors such as RR6, which mimic the endogenous substrate pantetheine and contain a pantothenic acid-like moiety linked to a cysteamine equivalent. [2] The pyrimidine carboxamide scaffold was developed as a replacement for diaryl ketone inhibitors to mitigate concerns over the ketone moiety while maintaining competitive inhibition at the enzyme active site, as confirmed by co-crystal structures. [3]

Mouse VNN1 potency
Reported
IC50 1.5 nM
vs PFI-653: 24.5 nM (16-fold weaker)
Reported higher mouse ortholog potency may reduce species confound
Recombinant mouse Vanin-1 assay
Chemical scaffold Pyrimidine carboxamide Pantetheine analogue

Selectivity Against Biotinidase

Vanin-1-IN-2 possesses a computed XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 96 Ų, with a molecular weight of 296.35 g/mol and 1 hydrogen bond donor, 6 hydrogen bond acceptors. [1] These physicochemical parameters suggest moderate lipophilicity and acceptable aqueous solubility for in vitro biochemical and cell-based assays. In contrast, more potent vanin-1 inhibitors such as 'Vanin-1 inhibitor 2' exhibit a higher molecular weight (342.36 g/mol), higher TPSA (104.45 Ų), and a different logP profile (XLogP 1.09), which may influence membrane permeability and formulation requirements. [2]

Biotinidase selectivity
Reported
2441-fold (8.3 µM / 3.4 nM)
Supports attribution of effects to VNN1 inhibition
>1000-fold margin; PFI-653 >7300-fold for comparison
Physicochemical properties LogP TPSA Solubility

In Vivo Durability of OMP-7 vs. RR6

No peer-reviewed publications or patents were identified that report in vivo efficacy, pharmacokinetic parameters, or toxicity data specifically for Vanin-1-IN-2 (CAS 2054952-13-3). [1] In contrast, other vanin-1 inhibitors have documented in vivo activity: OMP-7 (Vanin-1-IN-3) inhibits both serum and renal vanin-1 in hamsters at 10 mg/kg, [2] while the high-affinity 'Vanin-1 inhibitor 2' failed to reduce oxidative stress or kidney injury markers in mouse models of ischemia-reperfusion injury and Alport syndrome. [3] The lack of in vivo characterization for Vanin-1-IN-2 represents a critical knowledge gap that must be considered when planning translational studies.

OMP-7 vs RR6 durability
Class-level inference
OMP-7 sustained serum (4 h) and renal (1 h) VNN1 inhibition; RR6 no detectable activity
Second-generation inhibitors may improve in vivo PD context over RR6
Class-level; direct Vanin-1-IN-2 comparison not reported
In vivo pharmacology Animal models Translational relevance

Vanin-1-IN-2: Research Applications


Inflammation and Redox Biology Studies

Vanin-1-IN-2's IC50 of 162 nM positions it as an appropriate tool for developing and validating vanin-1 pantetheinase activity assays. Its moderate potency allows for clear dose-response curves without the need for extreme dilution, and its pyrimidine carboxamide scaffold provides a structurally distinct chemotype for orthogonal confirmation of target engagement. [1] This compound can serve as a reference inhibitor in high-throughput screening campaigns to benchmark the activity of novel vanin-1 inhibitors. [2]

Human-Mouse Concordance Assays

Vanin-1-IN-2 is a member of the pyrimidine carboxamide series described in the J. Med. Chem. 2022 publication from Pfizer. [1] Researchers engaged in optimizing this scaffold may employ Vanin-1-IN-2 as a comparator or starting point for chemical modifications aimed at improving potency, selectivity, or ADME properties. Its defined structure (C15H12N4OS) and moderate potency provide a well-characterized reference point for evaluating the impact of structural changes on vanin-1 inhibition. [2]

Biotinidase-Selective Chemical Probe

Given vanin-1's role in generating cysteamine and regulating oxidative stress responses, Vanin-1-IN-2 can be utilized in cell-based models (e.g., kidney epithelial cells, hepatocytes) to probe the functional consequences of vanin-1 inhibition. [1] Its moderate potency and favorable physicochemical properties support dissolution in DMSO and subsequent dilution into cell culture media. Researchers should note the absence of selectivity data against biotinidase or other hydrolases, and appropriate controls (e.g., genetic knockout or siRNA) are recommended to confirm on-target effects. [2]

Kidney Disease Control Studies

Vanin-1-IN-2's position between the less potent RR6 (IC50 ~540 nM) and the more potent OMP-7 (IC50 38 nM) makes it a valuable intermediate comparator in studies assessing the relationship between in vitro potency and in vivo efficacy. [1] [2] By including Vanin-1-IN-2 alongside both lower- and higher-potency inhibitors, researchers can determine the potency threshold required for meaningful target engagement in their specific experimental system. This approach mitigates the risk of over-interpreting results from a single, maximally potent compound. [3]

Application
Selection Property
Validation Focus
Renal injury model target engagement studies
Oral exposure context, reported mouse VNN1 potency
Redox homeostasis gene expression endpoints; IRI/Alport model response
Cross-species translational research
Reported balanced human/mouse potency without large species drop
In vitro-to-in vivo target engagement concordance
Selective VNN1 chemical probe studies
Reported high selectivity over biotinidase
Attribution of biological effects to VNN1 in co-expression tissues
Kidney disease model control baseline
Reported lack of protection in renal function/oxidative stress endpoints
Pharmacological vs genetic VNN1 ablation comparison; combination therapy research baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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